Btk inhibitor 2

描述

Bruton’s tyrosine kinase (BTK) is a cytoplasmatic kinase belonging to the Tec family and is expressed by hematopoietic and plasma cells that regulate different signals, including the PI3K, MAPK, and NF-κB pathways . BTK inhibitors (BTKi) are established standards-of-care in multiple B-cell malignancies including chronic lymphocytic leukemia, mantle cell lymphoma, and Waldenstrom macroglobulinemia . BTK inhibitors can effectively alleviate various diseases such as tumors, leukemia, and asthma .

Synthesis Analysis

The synthesis of BTK inhibitors involves a series of chemical reactions. For instance, phenol was subjected to a Chan-Lam coupling with phenyl boronic acid yielding a diaryl ether, which was reacted with activated Mg° and added into commercially available 4,6-dichloropyrimidine-5-carbaldehyde under an inert atmosphere to afford an alcohol intermediate, which was subsequently oxidized using Dess–Martin periodinane to give a ketone .

Molecular Structure Analysis

The molecular structure of BTK inhibitors is analyzed using 3D-QSAR, molecular docking, and molecular dynamics (MD) simulation . The impact of various functional groups in the molecule on the inhibitory activity is predicted by analyzing the three-dimensional equipotential fields of the compound .

Chemical Reactions Analysis

The chemical reactions involved in the development of BTK inhibitors are complex and involve a series of steps. For instance, phenol was subjected to a Chan-Lam coupling with phenyl boronic acid yielding a diaryl ether, which was reacted with activated Mg° and added into commercially available 4,6-dichloropyrimidine-5-carbaldehyde under an inert atmosphere to afford an alcohol intermediate, which was subsequently oxidized using Dess–Martin periodinane to give a ketone .

Physical And Chemical Properties Analysis

The physical and chemical properties of BTK inhibitors are influenced by various functional groups in the molecule. The impact of these groups on the inhibitory activity is predicted by analyzing the three-dimensional equipotential fields of the compound .

未来方向

Second-generation BTKi have improved selectivity and demonstrate reduced rates of cardiovascular complications in three head-to-head ibrutinib studies . Additionally, new reversible BTK inhibitors are currently under development in early-phase studies to improve their activity and to diminish adverse effects .

属性

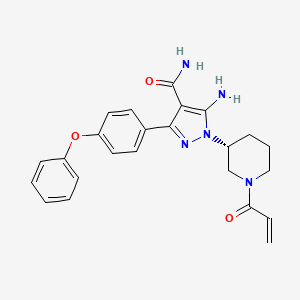

IUPAC Name |

5-amino-3-(4-phenoxyphenyl)-1-[(3R)-1-prop-2-enoylpiperidin-3-yl]pyrazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N5O3/c1-2-20(30)28-14-6-7-17(15-28)29-23(25)21(24(26)31)22(27-29)16-10-12-19(13-11-16)32-18-8-4-3-5-9-18/h2-5,8-13,17H,1,6-7,14-15,25H2,(H2,26,31)/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTLRSSATGYETCG-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)N1CCCC(C1)N2C(=C(C(=N2)C3=CC=C(C=C3)OC4=CC=CC=C4)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC(=O)N1CCC[C@H](C1)N2C(=C(C(=N2)C3=CC=C(C=C3)OC4=CC=CC=C4)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Btk inhibitor 2 | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-N,4-N-bis[4-(4,5-dihydro-1H-imidazol-2-ylmethyl)phenyl]benzene-1,4-dicarboxamide;hydrochloride](/img/structure/B560456.png)

![2-{N-[2-chloro-5-(trifluoromethyl)phenyl]methanesulfonamido}-N-(cyclopropylmethyl)acetamide](/img/structure/B560465.png)

![2-(4-Fluorophenyl)-2-[6-(trifluoromethyl)pyridin-2-yl]acetonitrile](/img/structure/B560466.png)